2-Fluoro-5-methylphenyl chloroformate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6ClFO2 |
|---|---|
Molecular Weight |
188.58 g/mol |
IUPAC Name |
(2-fluoro-5-methylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6ClFO2/c1-5-2-3-6(10)7(4-5)12-8(9)11/h2-4H,1H3 |
InChI Key |
GPZFUWYUVVFOBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OC(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes to 2 Fluoro 5 Methylphenyl Chloroformate
Synthetic Strategies for Aryl Chloroformate Formation
The conversion of a phenol (B47542) to its corresponding chloroformate is a critical transformation in organic synthesis. The primary route involves the reaction of the phenolic hydroxyl group with phosgene (B1210022) or a phosgene equivalent.
Phosgenation and Phosgene-Equivalent Reagent Approaches
The traditional and most direct method for synthesizing aryl chloroformates is through the reaction of a phenol with phosgene (COCl₂). guidechem.com Phosgene, a highly reactive C1 building block, readily reacts with the hydroxyl group of 2-fluoro-5-methylphenol (B1295812) to yield the desired chloroformate. guidechem.com However, phosgene is a toxic gas, which makes its handling and use challenging. sigmaaldrich.com
To circumvent the hazards associated with phosgene gas, solid or liquid phosgene equivalents have been developed and are now commonly used. sigmaaldrich.com Triphosgene (B27547), or bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a safer substitute for phosgene. guidechem.comnih.gov In the presence of a base or catalyst, triphosgene decomposes in situ to generate phosgene, which then reacts with the phenol. nih.gov This method offers the reactivity of phosgene with the handling advantages of a solid reagent. guidechem.comresearchgate.net Diphosgene (trichloromethyl chloroformate) is another liquid alternative that behaves similarly. sigmaaldrich.comgoogle.com Reactions using these equivalents are typically performed in an inert solvent and may require a base, such as pyridine, to facilitate the reaction. nih.gov
Table 1: Comparison of Phosgenation Reagents
| Reagent | Chemical Formula | Physical State | Boiling Point (°C) | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| Phosgene | COCl₂ | Gas | 8 | High reactivity, clean conversion. sigmaaldrich.com | Highly toxic, difficult to handle and transport. guidechem.comsigmaaldrich.com |
| Diphosgene | ClCOOCCl₃ | Liquid | 128 | Easier to handle than phosgene. google.com | High vapor pressure, still toxic. google.com |
| Triphosgene (BTC) | (Cl₃CO)₂CO | Solid | 208 | Stable, crystalline solid, safer handling. sigmaaldrich.comnih.gov | Less reactive than phosgene, may require catalyst. sigmaaldrich.com |
Precursor Synthesis: Derivatization of Fluorinated Phenols
A common synthetic route to 2-Fluoro-5-methylphenol starts from m-cresol (B1676322) (3-methylphenol). guidechem.com The introduction of a fluorine atom onto the aromatic ring is achieved through electrophilic fluorination. Reagents such as Selectfluor® (F-TEDA-BF₄) are widely used for this purpose. guidechem.commdpi.com The reaction involves treating m-cresol with the fluorinating agent, often in a suitable solvent system like aqueous acetic acid. guidechem.com In some reported procedures, a photocatalyst like Eosin Y and irradiation with visible light are employed to facilitate the transformation, yielding 2-Fluoro-5-methylphenol. guidechem.com
The synthesis of isomeric fluorinated phenols, such as 3-Fluoro-4-methylphenol, provides insight into the broader methodologies for preparing foundational intermediates. This compound can be synthesized from 4-methylphenol (p-cresol) through similar electrophilic fluorination strategies. The selective introduction of the fluorine atom is guided by the directing effects of the existing hydroxyl and methyl groups on the aromatic ring. weimiaobio.com These intermediates are valuable in the synthesis of a diverse range of fluorinated compounds for the pharmaceutical and agricultural industries. weimiaobio.comweimiaobio.com
Catalytic and Stereoselective Approaches in Fluorinated Aryl Compound Synthesis
Modern synthetic chemistry has seen the development of advanced catalytic methods for the formation of C-F bonds and the synthesis of fluorinated aryl compounds. While direct phosgenation is the standard for chloroformate formation, these catalytic methods are crucial for the efficient and selective synthesis of the necessary fluorinated phenol precursors.
Catalytic methods for the dearomative fluorination of phenols have been developed using I(I)/I(III) catalysis, which allows for the regio- and enantio-selective generation of fluorinated cyclohexadienones from phenolic precursors. rsc.orgnih.govnih.gov Furthermore, organocatalytic approaches using chiral phosphoric acids have enabled the direct enantioselective fluorinative dearomatization of phenols. thieme-connect.com For the construction of the C(sp²)–F bond, methods for the nucleophilic fluorination of phenol derivatives have been developed. This can involve the conversion of phenols to aryl fluorosulfonates, which then react with a nucleophilic fluoride (B91410) source like tetramethylammonium (B1211777) fluoride (NMe₄F) to yield the aryl fluoride, often without the need for a transition metal catalyst. acs.org These catalytic strategies represent the cutting edge of organofluorine chemistry and provide powerful tools for accessing complex fluorinated molecules.
Regiochemical Control in Substituted Phenyl Chloroformate Synthesis
The regiochemistry of the final product, 2-Fluoro-5-methylphenyl chloroformate, is determined during the synthesis of its precursor, 2-Fluoro-5-methylphenol. The formation of the chloroformate itself occurs at the hydroxyl group and does not involve substitution on the aromatic ring. Therefore, controlling the position of the fluorine atom during the electrophilic fluorination of the starting material, m-cresol, is paramount.
The outcome of electrophilic aromatic substitution (EAS) is governed by the directing effects of the substituents already present on the ring. chemistrytalk.orglibretexts.org In m-cresol (3-methylphenol), both the hydroxyl (-OH) group and the methyl (-CH₃) group are activating, ortho-, para-directors. pressbooks.publibretexts.org
The hydroxyl group strongly directs incoming electrophiles to its ortho positions (C2 and C6) and para position (C4).
The methyl group directs to its ortho positions (C2 and C4) and para position (C6).
The directing effects of these two groups are synergistic, reinforcing the activation of positions 2, 4, and 6. The electrophilic fluorination of m-cresol leads to substitution primarily at these activated positions. The formation of the desired 2-fluoro-5-methylphenol (also known as 6-fluoro-m-cresol) is a result of substitution at one of the ortho positions relative to the hydroxyl group. The precise ratio of isomers (e.g., 2-fluoro vs. 4-fluoro vs. 6-fluoro products) can be influenced by steric hindrance and the specific reaction conditions, including the choice of fluorinating agent and solvent. researchgate.netarkat-usa.org Understanding and manipulating these directing effects are crucial for achieving the desired regiochemical outcome in the synthesis of the substituted phenol precursor. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 5 Methylphenyl Chloroformate
Nucleophilic Acyl Substitution Reactions at the Carbonyl Center
The hallmark reaction of chloroformate esters is nucleophilic acyl substitution. rsc.org In this process, a nucleophile attacks the carbonyl carbon, leading to the displacement of the chloride leaving group. For aryl chloroformates like 2-Fluoro-5-methylphenyl chloroformate, the reaction mechanism is heavily influenced by the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the aromatic ring.
Kinetic and Thermodynamic Aspects of Substitution Processes
Thermodynamically, the substitution is driven by the formation of a more stable species and the departure of the chloride ion, which is a good leaving group. The stability of the resulting product, be it a carbonate, carbamate (B1207046), or another acyl derivative, will dictate the position of the equilibrium.
Solvolytic Behavior of Aryl Chloroformates and Related Systems
Solvolysis, a reaction where the solvent acts as the nucleophile, is a well-studied aspect of chloroformate reactivity. psu.edu The mechanism of solvolysis for aryl chloroformates can vary from a unimolecular (SN1-like) pathway to a bimolecular addition-elimination pathway, depending on the solvent conditions. mdpi.comnih.gov
The Grunwald-Winstein equation is a powerful tool for elucidating the mechanism of solvolysis reactions. nih.gov It relates the rate of solvolysis (k) in a particular solvent to the rate in a standard solvent (k₀) through the following relationship:
log(k/k₀) = lNT + mYCl
where:
l is the sensitivity of the substrate to the solvent nucleophilicity (NT).
m is the sensitivity of the substrate to the solvent ionizing power (YCl).
For aryl chloroformates, the values of l and m provide significant insight into the transition state of the rate-determining step. A high l value (typically > 1.0) is indicative of a bimolecular mechanism where the solvent provides significant nucleophilic assistance. A high m value suggests a mechanism with significant charge separation in the transition state, characteristic of a unimolecular pathway. mdpi.compsu.edu
Studies on phenyl chloroformate have yielded l and m values that strongly support a bimolecular addition-elimination mechanism in most solvents. psu.edu For instance, the solvolysis of phenyl chloroformate in a wide range of solvents is well-correlated with an l value of approximately 1.68 and an m value of around 0.57. psu.edu It is highly probable that the solvolysis of this compound would exhibit similar sensitivities, suggesting a preference for the bimolecular pathway.
The rate of solvolysis of aryl chloroformates is profoundly affected by the polarity and nucleophilicity of the solvent. psu.edudntb.gov.ua
Solvent Nucleophilicity (NT): In solvents with high nucleophilicity, such as aqueous ethanol (B145695) or aqueous acetone, the reaction rate is significantly enhanced. This is consistent with a bimolecular mechanism where the solvent molecule is directly involved in the rate-determining step as a nucleophile.
Solvent Ionizing Power (YCl): While less dominant than nucleophilicity for the typical bimolecular pathway of aryl chloroformates, the ionizing power of the solvent still plays a role in stabilizing the charge separation that occurs in the transition state. In highly ionizing but poorly nucleophilic solvents, such as those containing fluoroalcohols (e.g., TFE, HFIP), a shift towards a unimolecular (SN1) mechanism can be observed for some chloroformates, though this is less common for aryl derivatives compared to certain alkyl chloroformates. nih.gov
The interplay of these solvent properties is crucial in determining both the rate and the mechanism of solvolysis for compounds like this compound.
The two primary mechanistic pathways for the solvolysis of chloroformates are the unimolecular (SN1) and the bimolecular (addition-elimination) routes. mdpi.comnih.gov
Bimolecular (Addition-Elimination) Mechanism: This is the generally accepted mechanism for the solvolysis of aryl chloroformates in a majority of solvents. psu.edu It involves a two-step process:
Addition: The nucleophilic solvent molecule attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This step is typically rate-determining.
Elimination: The tetrahedral intermediate collapses, expelling the chloride ion to form the final product.
This mechanism is characterized by a high sensitivity to solvent nucleophilicity (l) and a moderate sensitivity to solvent ionizing power (m). mdpi.compsu.edu
Unimolecular (SN1) Mechanism: This pathway involves the slow, rate-determining ionization of the chloroformate to form an acylium ion intermediate, which is then rapidly attacked by the solvent. This mechanism is more likely for chloroformates with bulky alkyl groups that can stabilize the resulting carbocation. For aryl chloroformates, this pathway is generally disfavored due to the instability of the corresponding aryl acylium ion. However, in highly ionizing and non-nucleophilic solvents, a contribution from this mechanism cannot be entirely ruled out for some substrates. nih.gov
Based on extensive studies of analogous compounds, the solvolysis of this compound is expected to proceed predominantly through the bimolecular addition-elimination mechanism. psu.edu
Carbonate Formation Reactions
A primary outcome of the solvolysis of this compound in alcoholic or aqueous media is the formation of carbonates. When the solvent is an alcohol (ROH), the reaction yields a mixed carbonate (2-fluoro-5-methylphenyl alkyl carbonate). In the presence of water, hydrolysis occurs to initially form a carbonic acid derivative which is unstable and readily decarboxylates to produce 2-fluoro-5-methylphenol (B1295812).
The formation of these carbonates proceeds via the nucleophilic acyl substitution mechanisms described above. The alcohol or water molecule acts as the nucleophile, attacking the carbonyl carbon of the chloroformate and displacing the chloride. These reactions are fundamental in the application of chloroformates as reagents for the synthesis of a wide variety of carbonate esters.
Interactive Data Table: Grunwald-Winstein Parameters for the Solvolysis of Aryl Chloroformates
While specific data for this compound is not available, the following table presents representative Grunwald-Winstein parameters for related aryl chloroformates, which provide a strong indication of the expected behavior.
| Compound | l (Sensitivity to NT) | m (Sensitivity to YCl) | Predominant Mechanism | Reference |
| Phenyl Chloroformate | 1.68 ± 0.10 | 0.57 ± 0.06 | Addition-Elimination | psu.edu |
| p-Nitrophenyl Chloroformate | 1.68 ± 0.06 | 0.46 ± 0.04 | Addition-Elimination | mdpi.com |
| p-Methoxyphenyl Chloroformate | 1.66 ± 0.05 | 0.56 ± 0.03 | Addition-Elimination | mdpi.com |
Reactions with Nitrogen-Containing Nucleophiles: Carbamate and Urea (B33335) Synthesis
The chloroformate functional group is a highly reactive acylating agent, and this compound is no exception. Its reactivity is primarily dictated by the electrophilic carbonyl carbon, which is susceptible to attack by a variety of nucleophiles. Among the most significant of these reactions are those with nitrogen-containing compounds, such as primary and secondary amines, which lead to the formation of carbamates and ureas. These reactions are fundamental in the synthesis of a wide array of biologically active molecules and functional materials.
The reaction of this compound with a primary or secondary amine proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and resulting in the formation of a stable carbamate. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.
The general scheme for the synthesis of carbamates from this compound is as follows:
Scheme 1: General synthesis of carbamates from this compound and an amine.
This carbamate-forming reaction is generally efficient and proceeds with high yields under mild conditions. The resulting 2-Fluoro-5-methylphenyl carbamates are stable compounds that can be isolated and purified using standard laboratory techniques.
A key application of these carbamates is their use as intermediates in the synthesis of unsymmetrical ureas. researchgate.netresearchgate.net By reacting the isolated carbamate with a second, different amine, a disubstituted urea can be formed. researchgate.netresearchgate.net This two-step, one-pot synthesis strategy allows for the controlled construction of ureas with different substituents on each nitrogen atom, which is a common structural motif in many pharmaceutical agents.
The conversion of the carbamate to a urea also proceeds via a nucleophilic acyl substitution mechanism. The incoming amine attacks the carbonyl carbon of the carbamate, leading to the displacement of the 2-fluoro-5-methylphenoxide as the leaving group. This step often requires more forcing conditions, such as heating, compared to the initial carbamate formation.
Scheme 2: Synthesis of an unsymmetrical urea from a 2-Fluoro-5-methylphenyl carbamate.
Below is a table summarizing representative examples of carbamate and urea syntheses starting from this compound.
| Entry | Amine 1 (R1R2NH) | Product 1 (Carbamate) | Amine 2 (R3R4NH) | Final Product (Urea) |
| 1 | Aniline | 2-Fluoro-5-methylphenyl phenylcarbamate | Benzylamine | 1-Benzyl-3-phenylurea |
| 2 | Diethylamine | 2-Fluoro-5-methylphenyl diethylcarbamate | Piperidine | 1,1-Diethyl-3-piperidin-1-ylurea |
| 3 | Cyclohexylamine | 2-Fluoro-5-methylphenyl cyclohexylcarbamate | Morpholine | 1-Cyclohexyl-3-morpholinourea |
Other Transformations Involving the Chloroformate Moiety
Beyond its utility in the synthesis of carbamates and ureas, the chloroformate group of this compound can undergo a variety of other chemical transformations. These reactions further highlight its versatility as a synthetic intermediate.
Reaction with Alcohols: In a reaction analogous to that with amines, this compound reacts with alcohols to form carbonate esters. This reaction, often carried out in the presence of a base to scavenge the HCl byproduct, provides a straightforward method for the synthesis of unsymmetrical carbonates.
Hydrolysis: this compound is susceptible to hydrolysis, a reaction that occurs upon contact with water. The hydrolysis reaction leads to the decomposition of the chloroformate to form 2-fluoro-5-methylphenol, carbon dioxide, and hydrochloric acid. This reactivity necessitates the use of anhydrous conditions when handling and performing reactions with this compound.
Reaction with Carboxylates: The chloroformate can react with carboxylate salts to form mixed anhydrides. These mixed anhydrides are themselves reactive acylating agents and can be used in subsequent synthetic steps.
The following table provides an overview of these other transformations.
| Transformation | Reactant | Product |
| Alcoholysis | Ethanol | Ethyl 2-fluoro-5-methylphenyl carbonate |
| Hydrolysis | Water | 2-Fluoro-5-methylphenol |
| Anhydride Formation | Sodium Acetate | Acetic 2-fluoro-5-methylphenyl carbonic anhydride |
Applications of 2 Fluoro 5 Methylphenyl Chloroformate in Advanced Synthesis
Intermediate in the Synthesis of Complex Organic Molecules
2-Fluoro-5-methylphenyl chloroformate is a specialized chemical reagent that serves as a versatile intermediate in the synthesis of complex organic molecules. Its utility stems from the presence of a reactive chloroformate group, which can readily participate in reactions to form carbamates, carbonates, and other functional groups. The incorporation of the 2-fluoro-5-methylphenyl moiety can be strategically employed to introduce specific electronic and steric properties into a target molecule, potentially influencing its biological activity and pharmacokinetic profile.
Contributions to Pharmaceutical Intermediate Synthesis
The unique substitution pattern of this compound makes it a valuable building block in the synthesis of pharmaceutical intermediates. The fluorine atom can enhance metabolic stability and binding affinity, while the methyl group can modulate solubility and steric interactions.
Role in the Design of Kinase Inhibitors
While direct public-domain research specifically detailing the use of this compound in the synthesis of kinase inhibitors is not available, the introduction of fluorinated phenyl groups is a common strategy in their design. nih.govnih.gov Kinase inhibitors are a critical class of targeted cancer therapies, and their efficacy can be enhanced by the presence of fluorine, which can lead to improved metabolic stability and bioavailability. nih.gov The 2-fluoro-5-methylphenyl group, when incorporated into a kinase inhibitor scaffold, could potentially interact with specific amino acid residues in the kinase active site, contributing to selectivity and potency. researchgate.net
Synthesis of Analogs with Potential Anticancer Activity
The synthesis of novel organic compounds with potential anticancer activity is a significant area of medicinal chemistry research. nih.gov Fluorinated compounds are widely explored for their potential as anticancer agents due to their ability to modulate the properties of parent compounds. researchgate.net The use of this compound allows for the introduction of the 2-fluoro-5-methylphenyl group into various molecular scaffolds, enabling the generation of libraries of analogs for screening for anticancer activity. nih.gov
Precursor for Advanced Radiotracers
Fluorine-18 (B77423) is a commonly used radionuclide in positron emission tomography (PET) imaging, a non-invasive diagnostic tool. The development of novel radiotracers often involves the incorporation of fluorine into biologically active molecules. nih.govnih.gov While specific examples of this compound being used as a precursor for radiotracers are not documented in publicly available literature, its structure suggests potential utility in this field. The non-radioactive ("cold") standard, this compound, could be used to develop and optimize the synthesis of a corresponding fluorine-18 labeled radiotracer.
Application in Agrochemical Development
In the field of agrochemical development, the introduction of fluorine into molecules is a well-established strategy to enhance efficacy and selectivity. mdpi.com Although specific applications of this compound in agrochemical synthesis are not detailed in available research, its chemical properties make it a candidate for the synthesis of novel herbicides, insecticides, and fungicides. The 2-fluoro-5-methylphenyl moiety could impart desirable properties to the final agrochemical product.
Precursor to Functionalized Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. nih.gov The reactivity of the chloroformate group allows for the use of this compound in the synthesis of functionalized heterocyclic systems. researchgate.net For instance, it could be reacted with amines or alcohols on a heterocyclic core to introduce the 2-fluoro-5-methylphenyl carbamate (B1207046) or carbonate moiety, respectively. This modification can be used to explore structure-activity relationships and to fine-tune the properties of the heterocyclic compound.
Utilization in Material Science for Functional Material Synthesis
The unique combination of a reactive chloroformate group and a fluorinated aromatic ring makes this compound a promising, albeit not yet widely reported, building block for the synthesis of advanced functional materials. The incorporation of fluorine into polymers and liquid crystals is a well-established strategy to enhance material properties.
Polymer and Liquid Crystal Precursor Applications
In the realm of polymer chemistry, chloroformates are valuable reagents for the synthesis of polycarbonates and polyurethanes. The reaction of a bisphenol with a chloroformate, for instance, can lead to the formation of a polycarbonate chain. While phosgene (B1210022) has traditionally been a common reactant for this purpose, the use of specialized chloroformates allows for the introduction of specific functionalities. In this context, this compound could serve as a monofunctional reagent to cap polymer chains, thereby controlling their molecular weight and properties. More significantly, it could be envisioned as a derivative of a difunctional monomer for polymerization, should a corresponding bis-chloroformate be utilized. The inclusion of the 2-fluoro-5-methylphenyl moiety into a polymer backbone would be expected to enhance thermal stability, chemical resistance, and modify the optical properties of the material.
The field of liquid crystals (LCs) heavily relies on the precise molecular engineering of organic molecules. Fluorinated liquid crystals are of particular interest due to their unique dielectric and optical properties, which are crucial for display technologies. nih.govresearchgate.net The synthesis of such molecules often involves the esterification of fluorinated phenols. biointerfaceresearch.com 2-Fluoro-5-methylphenol (B1295812), the precursor to this compound, is a known fluorinated aromatic compound. chemdad.comfishersci.canih.govthermofisher.comnih.gov The chloroformate derivative would be a highly reactive intermediate for attaching the 2-fluoro-5-methylphenyl group to a liquid crystal core structure through the formation of a carbonate linkage. The presence and position of the fluorine atom can significantly influence the mesomorphic behavior, dielectric anisotropy, and other physical properties of the final liquid crystal molecule. nih.govresearchgate.net
| Potential Application | Role of this compound | Expected Properties of Resulting Material |
| Polymer Synthesis | Monomer or end-capping agent | Enhanced thermal stability, chemical resistance, modified optical properties |
| Liquid Crystal Synthesis | Reactive precursor for molecular assembly | Tailored dielectric anisotropy, modified mesomorphic phases |
Reagent in Biochemical Assay Development and Enzyme Activity Modulation Studies
Chloroformates are a class of reagents known for their utility in biochemical applications, primarily as derivatizing agents and for introducing protecting groups. wikipedia.orgresearchgate.net Their high reactivity towards nucleophilic groups such as amines, phenols, and thiols, which are abundant in biomolecules, makes them suitable for these roles.
The application of this compound in this area, while not specifically documented, can be inferred from the general reactivity of chloroformates and the known utility of fluorinated molecules in biochemical studies. For instance, in the development of biochemical assays, chloroformates are used to derivatize analytes to enhance their detectability, for example, by gas chromatography. researchgate.netresearchgate.netdocumentsdelivered.com The 2-fluoro-5-methylphenyl group, when attached to a target molecule, could serve as a useful tag for detection and quantification.
Furthermore, fluorinated aromatic compounds are increasingly used as probes in nuclear magnetic resonance (NMR) spectroscopy to study protein-ligand interactions and enzyme mechanisms. acs.orgresearchgate.net The fluorine atom provides a sensitive NMR signal that can report on the local chemical environment. This compound could be used to introduce a fluorinated tag at a specific site on a molecule to probe its binding to an enzyme or receptor.
In the context of enzyme activity modulation, chloroformates can react with key amino acid residues in the active site of an enzyme, leading to inhibition. This covalent modification can be a powerful tool for studying enzyme function. While there are no specific studies citing this compound as an enzyme inhibitor, its reactivity profile suggests it could potentially be used for such purposes. The specificity of its reaction could be tuned by the nature of the aromatic ring.
| Biochemical Application Area | Potential Use of this compound | Principle |
| Biochemical Assay Development | Derivatizing agent for analytes | Covalent modification to enhance detectability and separation |
| Enzyme Activity Modulation | Covalent modification of enzyme active sites | Introduction of a fluorinated probe for NMR studies or direct inhibition |
Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 5 Methylphenyl Chloroformate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of specific nuclei. For 2-Fluoro-5-methylphenyl chloroformate, a combination of ¹H, ¹³C, and ¹⁹F NMR studies provides a complete picture of its molecular framework.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the chloroformate group and the fluorine atom, as well as the electron-donating methyl group.
The methyl protons (CH₃) are anticipated to appear as a singlet in the upfield region, typically around δ 2.3-2.5 ppm. The aromatic region will display more complex splitting patterns due to spin-spin coupling between the protons and with the fluorine atom. The proton ortho to the fluorine atom is expected to show a doublet of doublets due to coupling with the adjacent proton and a larger coupling constant with the fluorine. The other two aromatic protons will also exhibit complex multiplets, with their chemical shifts influenced by their position relative to the substituents.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| CH₃ | ~2.4 | s | - |
| Ar-H (ortho to F) | ~7.1-7.3 | dd | ³JHH ≈ 8-9, ³JHF ≈ 8-10 |
| Ar-H (meta to F, ortho to CH₃) | ~7.0-7.2 | m | - |
| Ar-H (para to F) | ~6.9-7.1 | m | - |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the chloroformate group is expected to be the most downfield signal, typically appearing in the range of δ 150-160 ppm. The aromatic carbons will show a range of chemical shifts influenced by the substituents. The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a doublet. The other aromatic carbons will also show smaller couplings to the fluorine atom. The methyl carbon will appear at the most upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF, Hz) |
|---|---|---|---|
| C=O | ~155 | s | - |
| C-F | ~158 | d | ¹J ≈ 240-250 |
| C-O | ~148 | d | ²J ≈ 20-25 |
| C-CH₃ | ~135 | d | ³J ≈ 5-10 |
| Ar-C | ~120-130 | d | ³J or ⁴J ≈ 2-5 |
| CH₃ | ~20 | s | - |
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides sharp signals over a wide chemical shift range. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. The fluorine signal will be split into a multiplet due to coupling with the neighboring aromatic protons. This technique is particularly useful for monitoring reactions involving the fluorinated aromatic ring.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The spectra are characterized by absorption bands corresponding to specific vibrational modes of the chemical bonds.
For this compound, the most prominent feature in the IR spectrum is expected to be the strong absorption band of the carbonyl (C=O) stretching vibration of the chloroformate group, typically appearing in the region of 1770-1800 cm⁻¹. Other characteristic bands include the C-O stretching vibrations, the C-F stretching vibration, and the aromatic C-H and C=C stretching vibrations. Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations and the aromatic ring modes.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch (CH₃) | 2850-3000 | Medium |
| C=O Stretch (Chloroformate) | 1770-1800 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium to Strong |
| C-O Stretch | 1100-1300 | Strong |
| C-F Stretch | 1000-1100 | Strong |
| C-Cl Stretch | 600-800 | Medium |
Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.
The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A common fragmentation for chloroformates is the loss of a chlorine radical (Cl•) to form a resonance-stabilized acylium ion. Another likely fragmentation is the loss of the entire chloroformyl group (•COCl). Fragmentation of the aromatic ring can also occur, leading to smaller charged fragments. The presence of chlorine will be indicated by the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| [M]⁺ | [C₈H₆ClFO₂]⁺ | Molecular Ion |
| [M-35]⁺ / [M-37]⁺ | [C₈H₆FO₂]⁺ | Loss of Cl• |
| [M-63]⁺ / [M-65]⁺ | [C₇H₆F]⁺ | Loss of •COCl |
| 125 | [FC₆H₃(CH₃)O]⁺ | Rearrangement and loss of COCl |
| 97 | [FC₆H₃(CH₃)]⁺ | Loss of CO₂ from [M-Cl]⁺ |
X-ray Crystallographic Analysis of Related Derivatives for Solid-State Structure
While obtaining a single crystal of the liquid this compound for X-ray diffraction may be challenging, the analysis of solid derivatives can provide invaluable information about the conformation and packing of the 2-fluoro-5-methylphenyl moiety.
A notable example is the crystal structure of 2-Fluoro-5-methylphenyl (1H-1,2,4-triazol-1-yl)(1,1,3-trioxo-1,2-dihydro-1,2-benzothiazol-2-yl)methyl ketone. nih.gov In this derivative, the 2-fluoro-5-methylphenyl group is well-defined, and its geometric parameters can be precisely determined. The analysis of this structure reveals the bond lengths and angles of the substituted aromatic ring, as well as its orientation relative to the rest of the molecule. The dihedral angles between the phenyl ring and the attached groups provide insight into the steric and electronic interactions at play. Such data is crucial for computational modeling and for understanding how the 2-fluoro-5-methylphenyl group might behave in other chemical environments, including in the parent chloroformate. The crystal packing of the derivative can also suggest potential intermolecular interactions, such as C-H···F or C-H···O hydrogen bonds, that could influence the solid-state properties of related compounds. nih.gov
Computational and Theoretical Investigations of 2 Fluoro 5 Methylphenyl Chloroformate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of 2-Fluoro-5-methylphenyl Chloroformate at a molecular level. These methods allow for the detailed examination of its electronic landscape and the prediction of its chemical reactivity.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of its electronic structure.
These calculations can predict key properties such as optimized molecular geometry, Mulliken atomic charges, and the dipole moment. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group on the phenyl ring creates a unique electronic environment. DFT can quantify the push-pull effect of these substituents on the electron density of the aromatic ring and the chloroformate group. This, in turn, influences the reactivity of the molecule, particularly at the carbonyl carbon, which is a primary site for nucleophilic attack.
Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))
| Property | Predicted Value |
|---|---|
| Dipole Moment (Debye) | 3.5 D |
| Mulliken Charge on Carbonyl Carbon | +0.75 e |
| Mulliken Charge on Fluorine | -0.45 e |
Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations based on similar molecules.
Ab Initio Methods in Reaction Pathway Analysis
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are instrumental in analyzing reaction pathways. For this compound, methods like Møller-Plesset perturbation theory (MP2) can be employed to study mechanisms such as hydrolysis or aminolysis.
These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies, providing a quantitative measure of the reaction's feasibility. For instance, the solvolysis of phenyl chloroformates is known to proceed through an addition-elimination mechanism, and ab initio calculations can elucidate the structural changes and energy profile of the tetrahedral intermediate formed during this process. nih.gov
Analysis of Molecular Orbitals: HOMO-LUMO Energy Gaps
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO is likely centered on the electron-deficient carbonyl group of the chloroformate moiety. The presence of the fluorine and methyl substituents will modulate the energies of these orbitals. DFT calculations can provide precise values for the HOMO and LUMO energies and visualize their spatial distribution. researchgate.netresearchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -8.2 |
| LUMO | -1.5 |
Note: These values are illustrative and based on typical ranges for similar aromatic compounds.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the detailed steps of a chemical reaction. For this compound, this can be applied to understand its reactions with various nucleophiles. The solvolysis of phenyl chloroformates, for instance, has been shown to proceed via an addition-elimination pathway. mdpi.com
By modeling the reaction of this compound with a nucleophile (e.g., water or an amine), the transition state for the nucleophilic attack on the carbonyl carbon can be located. The subsequent elimination of the chloride ion to form the final product can also be modeled. These calculations provide a step-by-step understanding of the bond-making and bond-breaking processes, as well as the associated energy changes. nih.gov
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and chemical properties. Conformational analysis involves identifying the stable conformers of the molecule and the energy barriers between them.
For this molecule, the primary conformational freedom lies in the rotation around the C(phenyl)-O bond. Computational methods can be used to scan the potential energy surface as a function of the dihedral angle between the phenyl ring and the chloroformate group. The results of such an analysis for substituted benzenes often show a preference for planar or near-planar conformations to maximize conjugation or minimize steric hindrance. rsc.org The interplay between the fluoro and methyl substituents will influence the rotational barrier and the relative energies of the conformers.
Prediction of Spectroscopic Properties and Validation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results for validation. For this compound, its infrared (IR) and nuclear magnetic resonance (NMR) spectra can be calculated.
DFT calculations can predict the vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical IR spectrum. nih.govajchem-a.comdtic.milnih.gov Key vibrational modes would include the C=O stretch of the chloroformate group (typically around 1780 cm⁻¹), C-F stretching, and various aromatic C-H and C-C vibrations. vscht.cz
Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. rsc.org These predicted spectra can be compared to experimentally obtained spectra to confirm the molecular structure and to refine the computational model.
Table 3: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups
| Functional Group | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|
| C=O Stretch | 1785 | 1770-1800 |
| C-O Stretch | 1150 | 1100-1200 |
| C-F Stretch | 1250 | 1200-1300 |
Note: Predicted values are hypothetical and for illustrative purposes.
Structure Activity Relationship Sar Studies and Rational Design of 2 Fluoro 5 Methylphenyl Chloroformate Derivatives
Impact of Fluoro and Methyl Substituents on Electronic and Steric Profiles
Fluorine (at position 2): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which decreases electron density in the sigma framework of the aromatic ring. ucd.ie However, it also possesses lone pairs of electrons that can be donated to the ring through a resonance effect (+R). In halogens, the inductive effect typically dominates. The placement at the ortho position puts this strong inductive pull in close proximity to the chloroformate linkage. Sterically, fluorine is relatively small, with a van der Waals radius similar to that of a hydrogen atom, meaning it introduces minimal steric hindrance. ucd.ie
Methyl Group (at position 5): The methyl group is an electron-donating group through both an inductive effect (+I) and hyperconjugation. This increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself. Sterically, the methyl group is larger than fluorine and can present a greater steric obstacle to incoming reagents.
| Substituent | Position (relative to -OCOCl) | Inductive Effect | Resonance Effect | Primary Electronic Influence | Relative Steric Bulk |
| Fluorine | 2 (ortho) | Strong (-I) | Weak (+R) | Electron-withdrawing | Small |
| Methyl | 5 (meta) | Weak (+I) | Hyperconjugation (+R) | Electron-donating | Moderate |
Modulating Reactivity and Selectivity through Aromatic Substitution Patterns
The substitution pattern of 2-Fluoro-5-methylphenyl chloroformate is critical in dictating its reactivity, particularly in nucleophilic substitution reactions at the chloroformyl carbon. The solvolysis of phenyl chloroformates is understood to proceed via an addition-elimination pathway. psu.edu The rate of this reaction is sensitive to the electronic properties of the substituents on the phenyl ring.
Electron-withdrawing groups, like the ortho-fluoro substituent, can counteract the ground-state resonance stabilization of the chloroformate ester, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. psu.edu Conversely, electron-donating groups like the meta-methyl group would slightly decrease this reactivity. The net effect is a fine-tuning of the leaving group potential of the 2-fluoro-5-methylphenoxide group. Studies on various substituted phenyl chloroformates have established that electron-withdrawing substituents generally lead to faster reaction rates in solvolysis and aminolysis reactions. psu.edursc.org
In the context of further electrophilic aromatic substitution on the ring, the existing substituents act as directors. The chloroformate group is a deactivating, meta-directing group. The methyl group is an activating, ortho/para-directing group, while the fluoro group is a deactivating, ortho/para-director. libretexts.org This creates a complex scenario for selectivity:
The powerful activating effect of the methyl group would direct incoming electrophiles to its ortho positions (C4 and C6).
The fluoro group directs to its para position (C4).
The chloroformate group directs to its meta positions (C3 and C5), though this effect is likely overridden by the other substituents.
Therefore, the C4 position is the most activated and sterically accessible site for a subsequent electrophilic attack, suggesting that reactions like nitration or halogenation would show high regioselectivity for this position. researchgate.net
| Position on Ring | Activating/Deactivating Influence | Predicted Site for Electrophilic Attack |
| C3 | Deactivated by adjacent -F and -OCOCl | Unlikely |
| C4 | Activated by ortho -CH₃ and para -F | Most Likely |
| C6 | Activated by ortho -CH₃; sterically hindered by -F | Possible, but less likely than C4 |
Rational Design Principles for Targeted Synthetic Applications
Rational design involves the deliberate modification of a molecule to achieve desired properties. For derivatives of this compound, these principles can be applied to create reagents for specific synthetic purposes, such as in the synthesis of pharmaceuticals or polymers.
Tuning Reactivity: The reactivity of the chloroformate group can be systematically adjusted. To create a more reactive acylating agent, additional electron-withdrawing groups (e.g., -NO₂, -CN) could be introduced onto the aromatic ring. Conversely, to decrease reactivity for a more controlled reaction, additional electron-donating groups (e.g., -OCH₃) could be incorporated.
Introducing Functional Handles: The aromatic ring can be further functionalized to serve as a scaffold. For example, a bromo or iodo substituent could be installed (likely at the C4 position) to enable subsequent cross-coupling reactions (e.g., Suzuki, Heck), allowing the attachment of diverse molecular fragments.
Modifying Physical Properties: Properties such as solubility and lipophilicity can be altered through rational design. ucd.ie Incorporating polar groups could enhance aqueous solubility, while adding aliphatic chains would increase lipophilicity, which can be crucial for applications where membrane permeability is a factor. ucd.ie
Influence of Substituents on Biological Recognition and Interaction in Analogs
While this compound is primarily a synthetic reagent, the structural motifs it contains are relevant to medicinal chemistry. The introduction of fluorine and methyl groups into drug candidates is a common strategy to enhance biological activity, metabolic stability, and bioavailability. nih.govnih.gov
Fluorine in Biological Interactions: The fluorine atom can significantly alter the properties of a drug molecule. Its high electronegativity allows it to form strong hydrogen bonds with biological targets like enzymes and receptors. ucd.ie Replacing a hydrogen atom with fluorine can also block sites of metabolic oxidation, thereby increasing the drug's half-life. Furthermore, the electronic perturbation caused by fluorine can alter the pKa of nearby functional groups, which can be critical for binding affinity. ucd.ie
Methyl Group in Biological Interactions: A methyl group can enhance binding affinity through favorable hydrophobic (van der Waals) interactions within the binding pocket of a protein. nih.gov The addition of a methyl group can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. However, its steric bulk must be considered, as an improperly placed methyl group could clash with the receptor site, reducing activity. nih.govnih.gov
In SAR studies of analogous compounds, the combination of a fluoro and a methyl group has been shown to dramatically improve potency. nih.gov For instance, in the development of Keap1-Nrf2 protein-protein interaction inhibitors, the strategic installation of methyl and fluorine groups led to a more than 400-fold increase in activity. nih.gov The methyl group was found to enhance potency through a hydrophobic effect, while the fluorine atom had a positive impact on cell permeability. nih.gov These findings underscore how the specific substituents present in the 2-fluoro-5-methylphenyl moiety can be leveraged to optimize interactions with biological targets in rationally designed analogs. nih.gov
Future Directions and Emerging Research Frontiers for 2 Fluoro 5 Methylphenyl Chloroformate
Development of More Sustainable and Atom-Economical Synthetic Protocols
The traditional synthesis of chloroformates often involves highly toxic reagents like phosgene (B1210022) gas, presenting significant safety and environmental challenges. Future research must prioritize the development of greener synthetic routes that are both safer and more efficient.
Atom Economy in Synthesis: Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final desired product. jocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful. jk-sci.com The synthesis of 2-Fluoro-5-methylphenyl chloroformate from 2-fluoro-5-methylphenol (B1295812) and phosgene, while direct, generates hydrogen chloride (HCl) as a byproduct, lowering its atom economy.
Sustainable Alternatives to Phosgene: A significant area of research is the replacement of phosgene with safer alternatives.
Triphosgene (B27547) (BTC): Bis(trichloromethyl)carbonate (BTC), a stable solid, serves as a safer phosgene surrogate that can be used to generate phosgene in situ, minimizing the risks associated with handling the gas. researchgate.net Research could optimize the synthesis of this compound using BTC, focusing on catalyst selection (e.g., sodium hydroxide (B78521) over pyridine) to improve yields and reaction conditions. researchgate.net
Photo-on-Demand Synthesis: An innovative approach involves the photochemical synthesis of chloroformates directly in a chloroform (B151607) solution. organic-chemistry.org This method uses chloroform as both a solvent and a reagent, generating phosgene on-demand through UV light exposure in the presence of oxygen. kobe-u.ac.jp This process avoids the storage and transport of highly toxic phosgene and can be performed under milder conditions, significantly enhancing safety and sustainability. organic-chemistry.orgkobe-u.ac.jp
Future protocols will likely focus on refining these methods to improve yield, reduce energy consumption, and minimize solvent waste, aligning the production of this compound with modern green chemistry standards.
Table 1: Comparison of Synthetic Protocols for Chloroformates
| Feature | Traditional Phosgene Method | Triphosgene (BTC) Method | Photo-on-Demand Method |
|---|---|---|---|
| Primary Reagent | Phosgene (gas) | Bis(trichloromethyl)carbonate (solid) | Chloroform (liquid) |
| Safety Profile | Highly toxic, hazardous to handle | Safer solid precursor, generates phosgene in-situ | Significantly safer, avoids handling phosgene gas |
| Reaction Conditions | Often requires low temperatures and specialized equipment | Can be performed under standard laboratory conditions | Requires UV light source, mild temperatures |
| Atom Economy | Moderate, produces HCl byproduct | Moderate, produces HCl byproduct | Improved, utilizes solvent as reagent |
| Sustainability | Low | Moderate | High |
Expansion into Catalytic Applications and Asymmetric Synthesis
While this compound is a valuable reagent, its full potential in advanced synthesis, particularly in catalysis and the creation of chiral molecules, remains largely unexplored.
Asymmetric Synthesis: The production of single-enantiomer drugs is critical in the pharmaceutical industry, as different enantiomers of a chiral molecule can have vastly different biological effects. nih.gov Asymmetric synthesis is the cornerstone of producing these enantiomerically pure compounds. nih.gov Chloroformates are widely used to introduce protecting groups, such as the Cbz (carboxybenzyl) and Fmoc (fluorenylmethyloxycarbonyl) groups, which are fundamental in peptide synthesis and other multi-step preparations. wikipedia.org
Future research could focus on developing novel chiral derivatizing agents from this compound. The electronic properties imparted by the fluorine atom and the steric bulk of the methyl group could be leveraged to create new protecting groups that offer unique reactivity, stability, or cleavage conditions. Furthermore, it could be used as a reagent for the chromatographic separation of enantiomers, where its derivatives might exhibit enhanced resolution in techniques like gas chromatography/mass spectrometry. wikipedia.orgnih.gov
Catalytic Applications: The development of catalytic cycles where this compound or its derivatives act as activators, intermediates, or even catalysts themselves is a promising frontier. The fluorine substituent can influence the electronic environment of the aromatic ring, potentially modulating the reactivity of the chloroformate group in catalytic processes. Research could explore its use in activating alcohols or amines for subsequent reactions or in the development of novel organocatalysts where the 2-fluoro-5-methylphenyl moiety imparts specific steric or electronic properties to the catalyst structure.
Integration with Flow Chemistry for Scalable Production
For industrial applications, the safe, efficient, and scalable production of chemicals is paramount. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages over traditional batch processing, especially for hazardous reactions.
The synthesis of chloroformates is well-suited to flow chemistry for several reasons:
Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, drastically reducing the risk associated with hazardous materials like phosgene or exothermic reactions. quickcompany.in
Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, which is crucial for managing the highly exothermic reaction between an alcohol and phosgene. quickcompany.in
Increased Yield and Purity: Continuous processing often leads to higher yields and product purity by minimizing side reactions and enabling precise control over reaction parameters like stoichiometry and residence time. google.com
Scalability: Production can be scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel, bypassing the challenges of scaling up batch reactors.
Several studies have demonstrated the successful synthesis of various chloroformates using flow reactors with phosgene, triphosgene, and even photo-on-demand systems. google.comacs.orgepo.org Applying this technology to this compound would enable its safe, large-scale production, making it more accessible for industrial use in pharmaceuticals and agrochemicals. google.comepo.org
Table 2: Advantages of Flow Chemistry for Chloroformate Synthesis
| Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Safety | High risk due to large volumes of hazardous reagents | Significantly lower risk due to small reaction volumes |
| Heat Control | Difficult to manage, potential for thermal runaways | Excellent heat dissipation and precise control |
| Mixing | Can be inefficient, leading to local concentration gradients | Highly efficient and rapid mixing |
| Scalability | Complex and costly | Straightforward by extending run time or parallelization |
| Product Quality | Variable, potential for more byproducts | High and consistent purity, higher yields |
Advanced Computational-Experimental Integration in Chemical Research
The synergy between computational modeling and experimental work is a powerful engine for modern chemical discovery. For this compound, computational chemistry offers a path to accelerate research and uncover new applications.
Predicting Reactivity and Properties: Computational methods like Density Functional Theory (DFT) can be used to model the molecular structure and electronic properties of this compound. researchgate.net Such studies can calculate the HOMO-LUMO energy gap, dipole moment, and electrostatic potential, providing insights into the compound's reactivity towards different nucleophiles. researchgate.net This predictive power can guide experimental design, saving time and resources by identifying the most promising reaction pathways and conditions in silico before they are attempted in the lab.
Designing Novel Derivatives: Computational tools can be employed to design new molecules derived from this compound with specific desired properties. For instance, in the development of new agrochemicals or pharmaceuticals, researchers can model how modifications to the molecule affect its binding affinity to a target protein or its pharmacokinetic profile. researchgate.netdatainsightsmarket.com This computational screening allows for the rational design of more effective and targeted compounds.
Mechanism Elucidation: Understanding the detailed mechanism of reactions involving this compound is crucial for optimization. Computational modeling can map out reaction transition states and intermediates, clarifying the pathways for both desired reactions and the formation of byproducts. This knowledge is invaluable for developing more efficient catalysts and refining reaction conditions to maximize product yield and purity.
Table 3: Potential Computational Research Areas for this compound
| Research Area | Computational Method | Objective |
|---|---|---|
| Reactivity Prediction | Density Functional Theory (DFT) | Calculate electronic properties (HOMO-LUMO gap, electrostatic potential) to predict reaction outcomes with various substrates. |
| Mechanism Studies | Transition State Theory | Elucidate reaction pathways for synthesis and derivatization to optimize conditions and minimize byproducts. |
| Derivative Design | Molecular Docking, QSAR | In-silico design and screening of new pharmaceutical or agrochemical candidates based on the compound's scaffold. |
| Spectroscopic Analysis | NMR/IR Spectrum Prediction | Correlate predicted spectra with experimental data to confirm structure and purity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
